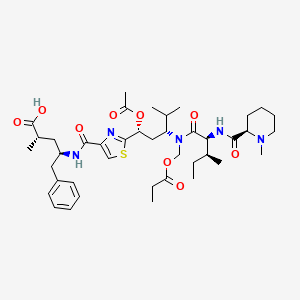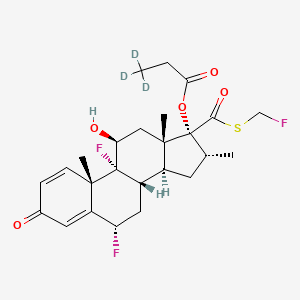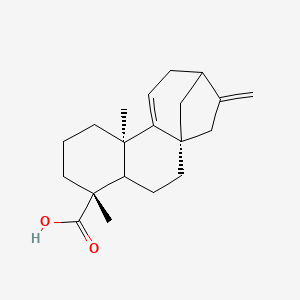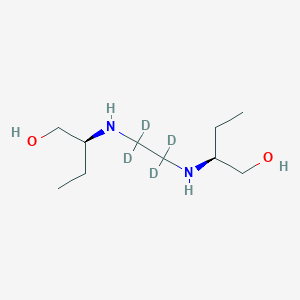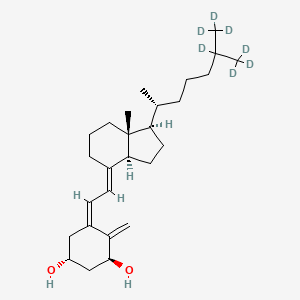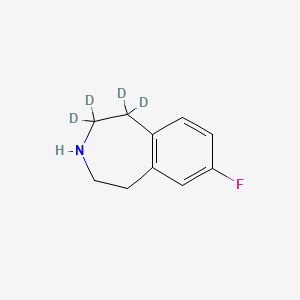
7-Fluoro-2,3,4,5-tetrahydro-1H-3-benzazepine-d4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Fluoro-2,3,4,5-tetrahydro-1H-3-benzazepine-d4 is a deuterated derivative of 7-fluoro-2,3,4,5-tetrahydro-1H-3-benzazepine
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-fluoro-2,3,4,5-tetrahydro-1H-3-benzazepine-d4 typically involves the transformation of anthranilic acid derivatives. One common method includes the preliminary conversion of an ester to a nitrile group, followed by cyclization to form the benzazepine ring
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as deuterium exchange reactions and purification techniques like chromatography to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
7-Fluoro-2,3,4,5-tetrahydro-1H-3-benzazepine-d4 can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogens, nucleophiles, and other substituting agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in various substituted benzazepine derivatives.
Aplicaciones Científicas De Investigación
7-Fluoro-2,3,4,5-tetrahydro-1H-3-benzazepine-d4 has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules and potential effects on cellular processes.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 7-fluoro-2,3,4,5-tetrahydro-1H-3-benzazepine-d4 involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may modulate the activity of these targets, leading to changes in cellular signaling pathways and physiological responses. For example, it may act as an agonist or antagonist at certain receptors, influencing neurotransmitter release and neuronal activity.
Comparación Con Compuestos Similares
Similar Compounds
7-Fluoro-2,3,4,5-tetrahydro-1H-3-benzazepine: The non-deuterated version of the compound.
2,3,4,5-Tetrahydro-1H-3-benzazepine: A structurally similar compound without the fluorine atom.
6,7,8,9-Tetrahydro-5H-benzo annulen-7-amine: Another benzazepine analogue with different substituents.
Uniqueness
7-Fluoro-2,3,4,5-tetrahydro-1H-3-benzazepine-d4 is unique due to the presence of deuterium atoms, which can influence its pharmacokinetic properties, such as metabolic stability and bioavailability. The fluorine atom also contributes to its distinct chemical behavior and potential interactions with biological targets.
Propiedades
Fórmula molecular |
C10H12FN |
|---|---|
Peso molecular |
169.23 g/mol |
Nombre IUPAC |
4,4,5,5-tetradeuterio-8-fluoro-2,3-dihydro-1H-3-benzazepine |
InChI |
InChI=1S/C10H12FN/c11-10-2-1-8-3-5-12-6-4-9(8)7-10/h1-2,7,12H,3-6H2/i3D2,5D2 |
Clave InChI |
SHDMCTOVONAMKO-JAJFWILCSA-N |
SMILES isomérico |
[2H]C1(C2=C(CCNC1([2H])[2H])C=C(C=C2)F)[2H] |
SMILES canónico |
C1CNCCC2=C1C=CC(=C2)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


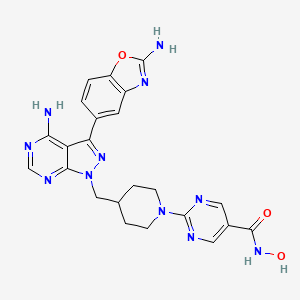

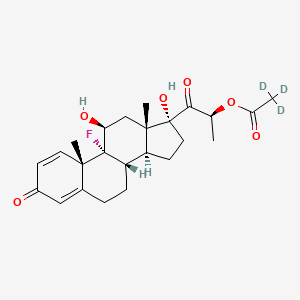
![15-(6-Hydroxy-6-methylhept-4-en-2-yl)-7,7,12,16-tetramethylpentacyclo[9.7.0.01,3.03,8.012,16]octadecan-6-one](/img/structure/B12426786.png)


![1-[3-(3,7-Dimethylocta-2,6-dienyl)-2,4-dihydroxyphenyl]-3-(4-hydroxyphenyl)prop-2-en-1-one](/img/structure/B12426815.png)
